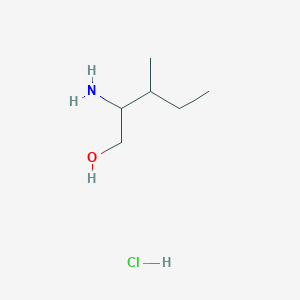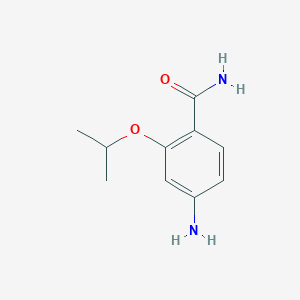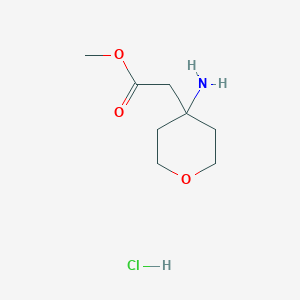
2-(3,4-Diethoxyphenyl)acetaldehyde
Vue d'ensemble
Description
2-(3,4-Diethoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C10H12O3 . It is a derivative of acetaldehyde . The compound is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two ethoxy groups at the 3rd and 4th positions and an acetaldehyde group at the 2nd position . The InChI code for the compound is 1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 180.2 .Applications De Recherche Scientifique
Chemistry of Methoxychlor Derivatives
Research by Baarschers and Vukmanich (1986) focused on derivatives of methoxychlor, highlighting the synthesis processes involving similar compounds. Their work detailed the preparation and solubility characteristics of compounds akin to "2-(3,4-Diethoxyphenyl)acetaldehyde," contributing to the understanding of chemical properties and reactions of methoxyphenyl derivatives Baarschers & Vukmanich, 1986.
Catalysis and Synthesis Applications
Song et al. (2017) demonstrated the use of Brønsted-acidic ionic liquids as catalysts for the synthesis of polyoxymethylene dialkyl ethers, where compounds structurally related to "this compound" played a role in acetalation reactions. This study is an example of how the compound's derivatives are crucial in catalytic processes, enhancing efficiency and selectivity in organic synthesis Song et al., 2017.
Selective Transformations in Organic Synthesis
Leiren, Valdersnes, and Sydnes (2013) explored the selective transformations of a diprotected 2-Oxobutanedial, a process relevant to derivatives of "this compound." Their research provided insights into the reactivity and potential applications of such compounds in synthesizing alcohols and aldehydes with specific functional groups Leiren, Valdersnes, & Sydnes, 2013.
Novel Reagents and Protection Strategies
Arai, Tokuyama, Linsell, and Fukuyama (1998) discussed the synthesis and utilization of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for protecting carboxylic acids. This research showcases the innovative application of compounds structurally related to "this compound" in protecting functional groups, enabling more complex chemical syntheses Arai et al., 1998.
Photoredox-Catalysed Acetalation
Lyu et al. (2019) reported an organo-photoredox-based protocol for acetalation of alkynyl bromides, employing 2,2-diethoxyacetic acid as the acetal source. This method illustrates the potential of using derivatives of "this compound" in photoredox catalysis, highlighting the role of such compounds in developing mild, efficient synthetic protocols Lyu et al., 2019.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(3,4-Diethoxyphenyl)acetaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with acetaldehyde dehydrogenases, which are crucial for the oxidation of acetaldehyde to acetic acid. This interaction is significant as it influences the metabolic pathways involving acetaldehyde. Additionally, this compound may interact with other biomolecules such as alcohol dehydrogenase, which catalyzes the conversion of alcohols to aldehydes, including acetaldehyde .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetaldehyde dehydrogenases can impact the cellular redox state and energy production. Furthermore, this compound may affect the expression of genes involved in detoxification processes and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as a substrate for acetaldehyde dehydrogenases, leading to the production of acetic acid and NADH. This reaction is crucial for maintaining cellular redox balance and energy production. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while higher doses can lead to significant changes in metabolic pathways and potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by acetaldehyde dehydrogenases, leading to the production of acetic acid. This compound can also influence the levels of other metabolites, such as NADH and acetyl-CoA, which are crucial for cellular energy production and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its biochemical activity and potential effects on cellular functions .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. The compound’s presence in specific organelles can impact its interactions with enzymes and other biomolecules, thereby affecting cellular processes .
Propriétés
IUPAC Name |
2-(3,4-diethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRSGLWCOKPLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)


![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)

![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)

